4-(Vinylsulfonyl)benzoic acid
Description
Overview of Benzoic Acid Derivatives in Synthetic Chemistry
Benzoic acid and its derivatives are fundamental building blocks in synthetic chemistry, prized for their utility in constructing a wide array of complex organic molecules. researchgate.netpreprints.org The aromatic carboxylic acid moiety of benzoic acid is a common feature in numerous natural products and serves as a key scaffold for the synthesis of many pharmaceutical agents and bioactive compounds. researchgate.netpreprints.orgnih.gov The presence of the carboxylic acid group allows for a variety of chemical transformations, including esterification, amidation, and reduction, making it a versatile handle for molecular elaboration.
In medicinal chemistry, the benzoic acid scaffold is found in drugs such as furosemide (B1674285) and tetracaine. researchgate.netnih.gov Researchers frequently employ benzoic acid derivatives as starting materials to synthesize molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govontosight.aiontosight.ai The development of novel synthetic methodologies continues to expand the utility of benzoic acid derivatives, enabling the creation of new chemical entities for various scientific investigations. nih.govresearchgate.net
Significance of Vinylsulfonyl Moiety in Reactive Chemical Systems
The vinylsulfonyl group (CH₂=CHSO₂–) is a highly reactive functional group that plays a crucial role in various chemical transformations. rsc.org Its significance stems primarily from its character as a potent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. wikipedia.orgscispace.com This reactivity is central to its application in organic synthesis and chemical biology.
Vinyl sulfones are particularly reactive towards soft nucleophiles like thiols, such as the cysteine residues found in proteins. wikipedia.orgenamine.net This specific reactivity has been harnessed for applications in proteomics, including protein labeling and the development of irreversible enzyme inhibitors. scispace.comenamine.net The reaction between a vinyl sulfone and a thiol is highly efficient and can proceed under physiological conditions, making it a valuable tool for bioconjugation. scispace.com
Furthermore, the vinyl sulfone moiety has been recognized for its utility in "click chemistry," a set of criteria for ideal chemical reactions that are high-yielding, wide in scope, and generate no byproducts. researchgate.net The thiol-Michael addition reaction involving vinyl sulfones is considered a click reaction, noted for its speed and selectivity. rsc.org Studies have shown that vinyl sulfones can react selectively with thiols even in the presence of other reactive groups like acrylates, highlighting their predictable reactivity. rsc.org This controlled reactivity makes the vinylsulfonyl group an indispensable tool for chemists designing complex molecular architectures and functional materials. wikipedia.orgeujournal.org
Research Context of 4-(Vinylsulfonyl)benzoic acid as a Synthetic Intermediate
This compound is a bifunctional molecule that incorporates both a reactive vinylsulfonyl group and a versatile carboxylic acid moiety on a central benzene (B151609) ring. chemicalbook.com This unique structure makes it a valuable synthetic intermediate in organic chemistry. chemicalbook.com The presence of two distinct functional groups allows for orthogonal chemical strategies, where each group can be modified selectively to build more complex molecules.
The compound is recognized as a key building block, particularly in the construction of PROTACs (PROteolysis TArgeting Chimeras) and other protein degraders. calpaclab.com The vinylsulfonyl "warhead" can covalently bind to specific amino acid residues (like cysteine) on a target protein, while the carboxylic acid handle can be used to link this warhead to other parts of a larger molecule. enamine.netcalpaclab.com
Below are the key chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 95535-40-3 | chemicalbook.comcalpaclab.comchemscene.com |
| Molecular Formula | C₉H₈O₄S | chemicalbook.comcalpaclab.comchemscene.com |
| Molecular Weight | 212.22 g/mol | chemicalbook.comcalpaclab.comchemscene.com |
| IUPAC Name | 4-(ethenylsulfonyl)benzoic acid | chemscene.com |
| Boiling Point | 438.3°C at 760 mmHg | sigmaaldrich.com |
This table is interactive. Click on the headers to sort.
The utility of this compound is further highlighted by its use in synthesizing activated esters, such as 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate. chemscene.com This derivative is an amine-reactive building block used for bioconjugation, enabling the attachment of the vinylsulfonyl group to proteins and other biomolecules. chemscene.com
Historical Perspectives on Sulfonyl-Functionalized Compounds in Organic Synthesis
The history of sulfonyl-functionalized compounds is intertwined with the development of the chemical industry, particularly in the realm of synthetic dyes. One of the earliest significant applications of the vinylsulfonyl group was in reactive dyes. wikipedia.org In the mid-20th century, Farbwerke Hoechst patented and marketed wool and cotton dyes under the trade names Remalan and Remazol, which featured a protected form of the vinylsulfone group, the 2-(sulfooxy)ethyl]sulfonyl group. wikipedia.org Under alkaline dyeing conditions, this group eliminates to form the reactive vinyl sulfone, which then forms a covalent bond with the fibers. wikipedia.orgeujournal.org
Beyond dyes, the broader class of sulfonyl-containing compounds, including alkylsulfonyl benzoic acids, gained prominence as valuable synthetic intermediates in the latter half of the 20th century. Their development was driven by the need for precursors to create new pharmaceuticals and herbicides. google.com Early synthetic methods often involved the alkylation of thiophenols followed by oxidation.
The advancement of synthetic methodologies, such as the development of selective sulfonation techniques and photocatalytic reactions, has greatly expanded the toolkit for creating sulfonyl-containing molecules. researchgate.netresearchgate.netrsc.org These compounds, including sulfonyl hydrazides and sulfinic acids, are now recognized as versatile reagents for generating sulfonyl radicals and other reactive species, enabling the construction of a diverse range of complex chemical structures. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-ethenylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBCTUERGUCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539217 | |
| Record name | 4-(Ethenesulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95535-40-3 | |
| Record name | 4-(Ethenesulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Reaction Mechanisms of 4 Vinylsulfonyl Benzoic Acid
Nucleophilic Addition Reactions of the Vinylsulfonyl Group
The defining characteristic of the vinylsulfonyl group is its high reactivity as a Michael acceptor. wikipedia.orgnih.gov The potent electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon. This electronic feature makes the vinyl group an excellent electrophile for attack by a wide range of soft nucleophiles. scispace.com These reactions typically proceed under mild conditions, including physiological pH and temperature, highlighting the group's utility in biological applications. scispace.com
The conjugate addition of nucleophiles such as amines and thiols is a primary reaction pathway for 4-(vinylsulfonyl)benzoic acid. This reaction, often referred to as a Michael-type addition or, more specifically, an aza-Michael or thia-Michael addition, involves the attack of the nucleophile on the β-carbon of the vinyl group. researchgate.netencyclopedia.pub
The general mechanism for this addition is a two-step process. First, the nucleophile (e.g., a thiol or an amine) adds to the electron-deficient β-carbon, breaking the π-bond and forming a resonance-stabilized carbanion intermediate (an enolate). encyclopedia.pub In the second step, this intermediate is rapidly protonated by a proton source in the reaction medium, such as the solvent or the conjugate acid of the nucleophile, to yield the final, stable adduct. encyclopedia.pubrsc.org The reaction with thiols is particularly efficient and is a cornerstone of its application in modifying cysteine residues in proteins. wikipedia.orgscispace.com
Table 1: Michael Addition of Nucleophiles to the Vinylsulfonyl Group
| Nucleophile | Nucleophile Type | Adduct Product | Bond Formed |
| R-SH (Thiol) | Soft Nucleophile | β-Thioether Sulfone | C-S |
| R-NH₂ (Amine) | Soft Nucleophile | β-Amino Sulfone | C-N |
| R-OH (Alcohol) | Hard Nucleophile | β-Alkoxy Sulfone | C-O |
The reaction of this compound with amine nucleophiles results in the formation of stable β-amino sulfone covalent adducts, not direct sulfonamide linkages. A sulfonamide bond (-SO₂-NH-) is formed by the reaction of a sulfonyl halide or a related activated sulfonic acid derivative with an amine, a different reaction class altogether.
The covalent adducts formed from Michael addition are highly stable. The reaction is essentially irreversible, especially with thiol nucleophiles like the cysteine residues found in proteins. scispace.com This property has led to the widespread use of vinyl sulfones as covalent inhibitors of enzymes, particularly cysteine proteases, where the vinyl sulfone acts as an electrophilic "warhead" that permanently binds to the active site. scispace.comacs.org
Electrophilic Reactions Involving the Vinyl Group
The vinyl group of this compound is strongly deactivated towards electrophilic attack. The sulfonyl group is one of the most powerful electron-withdrawing groups, which significantly reduces the electron density of the C=C double bond. scispace.combeilstein-journals.org Consequently, the vinyl group is a very poor nucleophile and does not readily undergo typical electrophilic addition reactions such as halogenation or hydrohalogenation.
Research indicates that vinyl sulfones are resistant to electrophilic epoxidation using standard reagents like meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.com Furthermore, while the reactivity of some α,β-unsaturated systems can be enhanced by Lewis acids that coordinate to the activating group, this strategy is less effective for vinyl sulfones due to poor orbital overlap between the sulfone and the olefin. beilstein-journals.org Therefore, electrophilic reactions involving the vinyl group are generally considered unfavorable and require highly specialized conditions if they are to proceed at all.
Substitution Reactions at the Benzoic Acid Core
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, but its reactivity is substantially lower than that of benzene itself. This is because both the carboxylic acid (-COOH) and the vinylsulfonyl (-SO₂CH=CH₂) groups are strong electron-withdrawing substituents, which deactivate the ring towards attack by electrophiles.
Both groups are also meta-directing. In this compound, these substituents are located para to each other. The positions meta to the vinylsulfonyl group are the same positions ortho to the carboxylic acid group (C3 and C5). Conversely, the positions meta to the carboxylic acid group are the same positions ortho to the vinylsulfonyl group (C2 and C6). Due to steric hindrance from the bulky vinylsulfonyl group and the deactivating nature of both substituents, electrophilic substitution is predicted to occur primarily at the positions meta to the vinylsulfonyl group and ortho to the carboxylic acid group (positions 3 and 5). However, harsh reaction conditions would be required to achieve such a substitution.
Oxidation and Reduction Pathways of the Sulfonyl and Vinyl Moieties
The different components of this compound exhibit distinct behaviors under oxidative and reductive conditions.
The sulfonyl group is in the highest oxidation state for sulfur (S(VI)) and is therefore inert to further oxidation. The aromatic ring is also highly stable and resistant to oxidation except under very harsh conditions that can lead to its complete degradation to carbon dioxide. The vinyl group, however, can be oxidized. While resistant to some electrophilic oxidizing agents, it can undergo reactions like asymmetric dihydroxylation (AD) and ozonolysis to yield diols or carbonyl compounds, respectively. nih.gov
Conversely, both the vinyl and sulfonyl groups can be reduced. The C=C double bond of the vinyl group is readily reduced via catalytic hydrogenation or conjugate reduction methods, such as copper-catalyzed hydrosilylation, to yield the corresponding ethylsulfonyl derivative. nih.govthieme-connect.com The sulfonyl group itself is more difficult to reduce but can be converted to a sulfinyl or sulfide (B99878) group using potent reducing agents like sodium amalgam (Na(Hg)). thieme-connect.com
Table 2: Summary of Oxidation and Reduction Pathways
| Moiety | Reaction Type | Reagents/Conditions | Product Type |
| Vinyl Group | Oxidation | OsO₄/NMO (AD); O₃ then Me₂S | Diol; Carbonyls |
| Vinyl Group | Reduction | H₂, Pd/C; PhSiH₃/Cu catalyst | Saturated Alkane |
| Sulfonyl Group | Reduction | Na(Hg) | Sulfide/Thiol |
| Benzoic Acid | Oxidation | Strong oxidants, harsh conditions | CO₂ |
Mechanistic Studies on Covalent Bond Formation with Biomolecules
The primary mechanism by which this compound forms covalent bonds with biomolecules is the Michael-type addition. scispace.com This reaction is particularly relevant for the modification of proteins, where nucleophilic amino acid side chains can attack the activated vinyl group. The most prominent biological nucleophiles for this reaction are the thiol group of cysteine and, to a lesser extent, the ε-amino group of lysine (B10760008). wikipedia.orgresearchgate.net
The reaction with cysteine is highly efficient. The cysteine residue, typically present as the more nucleophilic thiolate anion (S⁻) at physiological pH, attacks the β-carbon of the vinylsulfonyl group. This attack forms a covalent carbon-sulfur bond and a transient carbanion, which is then quenched by a proton from the surrounding aqueous environment. encyclopedia.pub This process results in a stable thioether linkage, effectively and irreversibly tethering the molecule to the protein. scispace.comacs.org This mechanism is the basis for the use of vinyl sulfones as covalent warheads in the design of targeted inhibitors for cysteine proteases and other enzymes. acs.org
Similarly, the primary amine of a lysine side chain can act as a nucleophile, though it is generally less reactive than a thiolate. The reaction proceeds through the same Michael addition mechanism, leading to the formation of a stable carbon-nitrogen bond. researchgate.net The specificity and efficiency of these covalent reactions make this compound and its derivatives powerful probes for studying protein function and for the development of covalent therapeutics. semanticscholar.org
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Applications in Proving Compound Structure
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms in a molecule. In the case of 4-(Vinylsulfonyl)benzoic acid, the ¹H NMR spectrum displays characteristic signals corresponding to the vinyl and aromatic protons. The vinyl group (–CH=CH₂) typically shows a complex splitting pattern due to the coupling between the geminal and vicinal protons. The aromatic protons on the benzene (B151609) ring exhibit signals in the downfield region, with their splitting pattern and chemical shifts influenced by the electron-withdrawing sulfonyl and carboxylic acid groups. docbrown.info
¹³C NMR Applications in Proving Compound Structure
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would be expected to show signals for the two vinyl carbons, the four distinct aromatic carbons (due to symmetry), and the carboxyl carbon. The carbon of the carboxylic acid group is typically found at a significantly downfield chemical shift due to the strong deshielding effect of the two oxygen atoms. docbrown.info
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₉H₈O₄S), the expected exact mass is 212.0143 g/mol . chemsrc.comchemscene.com High-resolution mass spectrometry (HRMS) can confirm this molecular formula with high accuracy.
In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed. For example, in the analysis of a similar compound, 2-(fluorosulfonyl)ethyl 4-iodobenzoate, the [M+H]⁺ ion was found at m/z 358.9239. acs.org Fragmentation patterns can also provide structural information. For instance, the fragmentation of 4-sulfobenzoic acid, a related structure, shows characteristic neutral losses of the sulfate (B86663) group (Δ m/z 80) and the carboxyl group (Δ m/z 44). researchgate.net Similar fragmentation pathways could be expected for this compound, aiding in its structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. slideshare.net The IR spectrum of this compound is expected to show several characteristic absorption bands. arkat-usa.org
Key expected absorptions include:
O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often broadened due to hydrogen bonding. docbrown.infospectroscopyonline.com
C=O stretch: A strong absorption band between 1710 and 1680 cm⁻¹ for the carboxylic acid carbonyl (C=O) group. spectroscopyonline.com
S=O stretch: Strong absorptions for the sulfonyl group (SO₂) are expected in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
C=C stretch: A peak for the vinyl C=C stretch would appear around 1640-1600 cm⁻¹.
C-O stretch: The C-O stretch of the carboxylic acid is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com
The IR spectrum of benzoic acid, a closely related compound, shows a very broad O-H stretch from 3500 to 2000 cm⁻¹, a C=O stretch at 1685 cm⁻¹, and a C-O stretch at 1292 cm⁻¹. spectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong UV absorption due to π-π* transitions in the benzene ring. The presence of the carboxylic acid and vinylsulfonyl groups, which are conjugated with the aromatic ring, influences the position and intensity of these absorption bands.
For example, benzoic acid in a 0.010 M HCl solution shows a peak absorbance (λmax) at approximately 230 nm. mnstate.edu Another study on benzoic acid reports a π*←n transition around 275 nm. copernicus.org It is expected that this compound would have a similar UV absorption profile, potentially with a shift in the λmax due to the extended conjugation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture and assessing the purity of a compound. sigmaaldrich.com A reversed-phase HPLC method would be suitable for analyzing this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This destructive method determines the mass fractions of individual elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the successful synthesis and purity of the target compound.
For this compound, the molecular formula is C₉H₈O₄S, with a corresponding molecular weight of 212.22 g/mol . epo.orggoogle.com The theoretical elemental composition is calculated based on the atomic masses of its constituent elements: carbon, hydrogen, oxygen, and sulfur. In typical research findings, the experimentally obtained values for C, H, and S would be expected to deviate by less than 0.4% from the calculated theoretical values, which is a widely accepted margin for confirming the elemental composition of a pure compound.
The verification is achieved by combusting a small, precisely weighed sample of the substance in a stream of oxygen. The resulting combustion gases, such as carbon dioxide, water vapor, and sulfur dioxide, are collected and measured to determine the quantities of the original elements present.
Below is a comparison of the calculated theoretical elemental composition of this compound.
Table 1: Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 50.96 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.80 |
| Oxygen | O | 15.999 | 4 | 63.996 | 30.16 |
| Sulfur | S | 32.06 | 1 | 32.06 | 15.11 |
| Total | 212.219 | 100.00 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. vjst.vnnih.gov DFT calculations are instrumental in determining the optimized geometry, vibrational frequencies, and electronic properties of molecules like 4-(Vinylsulfonyl)benzoic acid. nih.gov For the related compound 4-Vinyl Benzoic acid (4VBA), DFT calculations using the B3LYP/cc-pVDZ basis set have been employed to determine its optimized geometrical parameters. researchgate.net Such calculations provide a foundational understanding of the molecule's stability and electronic distribution.
DFT is a valuable tool for mapping out potential reaction pathways and identifying the transition state structures and energies involved. This is achieved by locating the saddle points on the potential energy surface corresponding to the highest energy barrier along a reaction coordinate. While specific studies detailing the reaction pathways for this compound are not prevalent, the methodology is widely applied in organic chemistry. For instance, theoretical calculations using the QST method have been used to assign vibrational bands for different conformations of related molecules, which is a foundational step in understanding reaction dynamics. researchgate.net The study of oxidative sulfonylation of multiple carbon-carbon bonds provides insights into the formation pathways of vinyl sulfones, a key functional group in the target molecule. researchgate.net By calculating the energies of reactants, products, and transition states, DFT can predict the feasibility and kinetics of potential reactions, such as addition reactions at the vinyl group or substitution reactions on the aromatic ring.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comlibretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netmalayajournal.org
A smaller energy gap suggests higher polarizability and greater chemical reactivity with lower kinetic stability. researchgate.net For the analogous compound 4-Vinyl Benzoic acid, the HOMO-LUMO energy gap has been calculated to be 3.78 eV, indicating a reactive and polarizable molecule. researchgate.net The distribution of these orbitals reveals likely sites for nucleophilic and electrophilic attack. In related benzoic acid derivatives, the HOMO is often localized over the phenyl ring, while the LUMO may be distributed across other parts of the molecule, indicating where charge transfer is most likely to occur during a reaction. malayajournal.org
| Parameter | Energy Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.82 (for 4-(carboxyamino)-benzoic acid) actascientific.com | Energy required to remove an electron; indicates nucleophilic character. youtube.comactascientific.com |
| LUMO Energy | -1.82 (for 4-(carboxyamino)-benzoic acid) actascientific.com | Energy released when an electron is added; indicates electrophilic character. youtube.com |
| HOMO-LUMO Energy Gap (ΔE) | 5.0 (for 4-(carboxyamino)-benzoic acid) actascientific.com | Indicates chemical reactivity and kinetic stability. malayajournal.org |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a protein. niscpr.res.inresearchgate.net
In simulations involving similar benzoic acid derivatives, key interactions stabilizing the ligand-protein complex often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net For example, molecular docking studies of benzoic acid derivatives with the SARS-CoV-2 main protease have shown that the carboxyl group is critical for forming hydrogen bonds with amino acid residues in the active site. nih.gov The sulfonyl group in this compound is also capable of acting as a hydrogen bond acceptor, potentially enhancing binding affinity. nih.gov Docking simulations can provide a binding score, which estimates the binding affinity, and reveal the specific amino acid residues involved in the interaction, guiding the design of more potent and selective inhibitors. nih.gov
| Target Protein | Ligand Example | Binding Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| SARS-CoV-2 Main Protease | Gallic Acid | -38.31 nih.gov | (Not specified) |
| Carbonic Anhydrase (3FFP) | PTMTBA (A benzoic acid derivative) | (Not specified) | His94, His96, His119, Val121, Leu198, Thr199, Thr200 niscpr.res.in |
| COX-1 Enzyme | 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid | -9.10 fip.org | Arg120, Tyr355 fip.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. dergipark.org.trdergipark.org.tr These models are essential tools for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. hilarispublisher.comnih.gov
To build a QSAR model for derivatives of this compound, a set of structurally related compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). dergipark.org.trhilarispublisher.com
For instance, a 2D QSAR study on sigmacidins, a class of benzoic acid derivatives, revealed that descriptors like the logarithm of the partition coefficient (ALogP), the number of hydrogen bond acceptors (HBA), and the LUMO energy were crucial for their antimicrobial activity. mdpi.com A similar approach could be applied to derivatives of this compound to guide the synthesis of new analogs with potentially enhanced therapeutic effects.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Hydrophobic | ALOGP (Ghose-Crippen octanol-water partition coeff.) hilarispublisher.com | Affects membrane permeability and transport to the target site. |
| Electronic | LUMO Eigenvalue mdpi.com | Relates to the molecule's ability to accept electrons and its overall reactivity. mdpi.com |
| Topological | Molecular Polar Surface Area mdpi.com | Influences hydrogen bonding capacity and solubility. mdpi.com |
| Steric | AMR (Ghose-Crippen molar refractivity) hilarispublisher.com | Relates to the volume occupied by the molecule and its fit within a binding site. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational flexibility and dynamic behavior of molecules, which is essential for their biological function. mdpi.com
For molecules containing flexible groups like sulfonyl and vinyl moieties, conformational analysis is particularly important. nih.govresearchgate.net MD simulations of the related 4-vinyl benzoic acid have been used to study conformational disorder, revealing a dynamic "flip-flop" motion of the vinyl group at different temperatures. researchgate.net At low temperatures, the vinyl group is nearly coplanar with the phenyl ring, but this conformation changes as temperature increases. researchgate.net
Similarly, the sulfonyl group in sulfonamides exhibits distinct conformational preferences that can significantly influence their binding to a biological target. researchgate.net MD simulations of this compound in an explicit solvent can reveal the preferred conformations of the vinyl and sulfonyl groups, the stability of intramolecular hydrogen bonds, and how the molecule interacts with its surrounding environment, providing a dynamic picture that complements the static view from molecular docking. nih.govwhiterose.ac.uk
| Simulation Parameter | Information Gained | Relevance |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Structural stability of the molecule or complex over time. | Indicates if the molecule maintains a stable conformation. |
| Dihedral Angle Analysis | Rotational freedom and preferred orientation of functional groups (e.g., vinyl, sulfonyl). researchgate.net | Reveals the most probable shapes the molecule will adopt in solution. |
| Radial Distribution Function (RDF) | Probability of finding solvent molecules or ions at a certain distance from the solute. | Describes the solvation shell and interactions with the solvent. |
| Hydrogen Bond Analysis | Formation and lifetime of intra- and intermolecular hydrogen bonds. vjst.vn | Highlights key interactions that stabilize specific conformations or complexes. |
Applications in Biological and Medicinal Chemistry Research
Role as a Building Block in Drug Discovery and Development
The dual functionality of 4-(vinylsulfonyl)benzoic acid makes it a versatile scaffold in synthetic chemistry, particularly for constructing pharmaceutical agents and bioactive compounds. The carboxylic acid group provides a handle for various chemical transformations such as amidation and esterification, while the vinylsulfonyl group acts as a reactive point for covalent bond formation.
The vinylsulfonyl group is a potent Michael acceptor, making it highly reactive toward nucleophiles. This characteristic is particularly useful for designing irreversible enzyme inhibitors. The vinyl sulfone moiety can form stable covalent bonds with nucleophilic amino acid residues, such as cysteine, within the active site of an enzyme, leading to its permanent deactivation. This targeted and irreversible inhibition is a sought-after mechanism for certain therapeutic targets.
Research has shown that benzoic acid derivatives, a class to which this compound belongs, can act as enzyme inhibitors. For example, certain derivatives have been found to inhibit tyrosinase, an enzyme involved in melanin production. google.comnih.gov Other studies have demonstrated that dietary phenolic compounds, which include derivatives of benzoic acid, can inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. nih.gov The ability of the vinylsulfonyl group to covalently bind to protein targets makes it a valuable component in the design of potent and specific enzyme inhibitors.
As a fundamental building block, this compound is utilized in the synthesis of a wide array of complex organic molecules with potential therapeutic applications. nih.gov Its bifunctional nature allows for selective modifications at either the carboxylic acid or the vinylsulfonyl group, enabling the construction of diverse molecular architectures.
A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are complex molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The vinylsulfonyl "warhead" can be used to covalently bind to the target protein, while the carboxylic acid end can be used to attach a linker connected to the E3 ligase-binding moiety. This highlights the compound's utility in creating sophisticated molecules for targeted protein degradation, a cutting-edge area of drug discovery.
Modification of Biomolecules (Proteins and Peptides) for Structure-Function Studies
The reactivity of the vinylsulfonyl group is harnessed for the chemical modification of biomolecules, such as proteins and peptides, to study their structure and function. ijper.org The primary mechanism for this is the Michael-type addition reaction, where nucleophilic side chains of amino acids attack the activated vinyl group.
This bioconjugation reaction is particularly efficient with the thiol group of cysteine residues and can also occur with the primary amine of lysine (B10760008) side chains. The reaction proceeds under physiological conditions, making it a valuable tool for labeling proteins. By attaching probes, tags, or other molecules to specific sites on a protein, researchers can investigate aspects like protein localization, interaction partners, and conformational changes. Such structural modifications can alter the basic properties of proteins and peptides, including their stability and permeability, which is crucial for resolving issues related to their delivery and therapeutic potential. ijper.org
Table 1: Reactivity of this compound with Amino Acid Residues
| Amino Acid Residue | Nucleophilic Group | Reaction Type | Bond Formed |
|---|---|---|---|
| Cysteine | Thiol (-SH) | Michael Addition | Stable Thioether |
Development of Hybrid Molecules with Modified Biological Activities
Hybrid molecules, which combine two or more pharmacophoric units, are a key strategy in drug design to create compounds with improved or novel biological activities. The benzoic acid scaffold is frequently used in the creation of such hybrids. nih.govresearchgate.net
Researchers have synthesized and evaluated hybrid molecules incorporating a triazole ring with a benzoic acid moiety for their antioxidant properties. researchgate.netmdpi.com In one study, a series of fourteen triazole-benzoic acid hybrids were screened for their in vitro antioxidant activity using various assays. mdpi.com Several of the synthesized compounds exhibited good scavenging activity against radicals like DPPH and ABTS. researchgate.netmdpi.com DFT studies were also performed to understand the antioxidant mechanisms, suggesting that the compounds act via hydrogen atom transfer (HAT) and sequential electron transfer proton transfer (SETPT), among other pathways. mdpi.com Such research indicates that combining the triazole and benzoic acid scaffolds can lead to the development of potent antioxidant agents. nih.gov
Table 2: Antioxidant Activity of Selected Triazole-Benzoic Acid Hybrids
| Compound | DPPH Scavenging (%) at 100 µg/mL | ABTS Scavenging (%) at 100 µg/mL |
|---|---|---|
| Parent Compound 1 | 89.95 ± 0.34 | 88.59 ± 0.13 |
| BHA (Standard) | 95.02 ± 0.74 | 96.18 ± 0.33 |
| Trolox (Standard) | - | - |
Data extracted from a study on triazole benzoic acid hybrids. mdpi.com
The benzoic acid moiety is a common feature in numerous compounds with significant anticancer potential. nih.govresearchgate.netpreprints.org It serves as a key scaffold for synthesizing molecules with therapeutic applications against various cancers. nih.govresearchgate.net Unregulated cell division is a primary cause of cancer, and researchers are actively exploring synthetic benzoic acid derivatives to develop more effective and personalized treatments. nih.gov
Studies have synthesized and evaluated series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids for their cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). researchgate.net Some of these hybrid compounds exhibited potent inhibitory activities, with IC50 values comparable to the reference drug doxorubicin. researchgate.net Further investigation revealed that the most potent compounds induced apoptosis in cancer cells while showing weaker cytotoxic effects on normal cells. researchgate.net This suggests that hybrid molecules based on the benzoic acid scaffold are a promising platform for the design and development of more selective and potent anticancer drugs. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Doxorubicin |
| Butylated hydroxyanisole (BHA) |
Benzoic Acid Derivatives in Antimicrobial Research
Benzoic acid and its derivatives have a long history of use as antimicrobial agents, primarily in food preservation. researchgate.net Their efficacy is often attributed to their ability to disrupt the integrity of microbial cell membranes and interfere with essential metabolic processes. The antimicrobial activity of benzoic acid derivatives is influenced by the nature and position of substituents on the benzene (B151609) ring. nih.gov
While specific antimicrobial studies on this compound are not extensively documented in publicly available literature, the investigation of structurally related benzoic acid derivatives provides valuable insights into its potential antimicrobial properties. For instance, research on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives has demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov The introduction of different substituents to the core benzoic acid structure can modulate the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate microbial cell walls and interact with intracellular targets.
The antimicrobial activity of various benzoic acid derivatives is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | - (15mm inhibition zone) | mdpi.com |
| 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | - (10mm inhibition zone) | mdpi.com |
| 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | - (8mm inhibition zone) | mdpi.com |
| 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Bacillus subtilis ATCC 6683 | - (9mm inhibition zone) | mdpi.com |
| Benzoic Acid | Escherichia coli O157:H7 | 1000 | nih.gov |
| 2-hydroxybenzoic acid | Escherichia coli O157:H7 | 1000 | nih.gov |
| 4-hydroxybenzoic acid | Escherichia coli O157:H7 | >1000 | nih.gov |
| Benzoic acid nano-solubilisate | Staphylococcus aureus | 1250 | sci-hub.se |
| Benzoic acid nano-solubilisate | Pseudomonas fluorescens | 2500 | sci-hub.se |
Investigations into Mechanisms of Biological Action of Related Compounds
The biological activity of this compound and related compounds can be attributed to several mechanisms, primarily revolving around the reactivity of the vinylsulfonyl group and the physicochemical properties of the benzoic acid core.
Covalent Bonding with Nucleophilic Sites on Target Biomolecules
A key feature of the vinylsulfonyl group is its high reactivity as a Michael acceptor. The potent electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity is particularly significant in a biological context, as it allows for the formation of stable covalent bonds with nucleophilic residues on biomolecules, such as proteins.
The thiol group of cysteine residues is a particularly strong nucleophile and a common target for vinyl sulfones. nih.gov The reaction proceeds via a conjugate addition mechanism, where the thiolate anion of a cysteine residue attacks the β-carbon of the vinylsulfonyl group, leading to the formation of a stable thioether linkage. nih.gov This irreversible covalent modification can effectively inactivate enzymes or disrupt protein-protein interactions, making vinyl sulfone-containing molecules potent inhibitors. nih.gov The lysine residue, with its primary amine, can also act as a nucleophile, though it is generally less reactive than cysteine. This targeted covalent inhibition is a strategy employed in the design of various therapeutic agents and chemical probes. elifesciences.org
Impact on Microbial pH Balance (for general benzoic acid)
The antimicrobial action of benzoic acid is strongly dependent on the pH of the surrounding medium. In its undissociated, more lipophilic form, benzoic acid can readily pass through the cell membrane of microorganisms. Once inside the cell, where the pH is typically neutral or slightly alkaline, the benzoic acid molecule dissociates, releasing a proton (H+). This leads to the acidification of the cytoplasm, which can inhibit the activity of various enzymes essential for metabolism and ultimately disrupt the proton motive force, leading to cell death. researchgate.net
Applications in Proteomics and Chemical Biology Probes
The ability of the vinylsulfonyl group to form covalent bonds with high specificity has been extensively exploited in the fields of proteomics and chemical biology. Vinyl sulfone-containing molecules are valuable tools for activity-based protein profiling (ABPP), a powerful strategy for studying the activity of enzymes within complex biological systems. rsc.org
Activity-based probes (ABPs) typically consist of three components: a reactive group (the "warhead") that forms a covalent bond with the target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. nih.gov The vinylsulfonyl group serves as an effective warhead in ABPs designed to target cysteine proteases and other enzymes with reactive cysteine residues in their active sites. nih.gov
By attaching a reporter tag to a molecule like this compound, researchers can create probes to label and identify specific proteins in cell lysates or even in living cells. For example, aryl vinyl sulfone and sulfonate probes have been developed to investigate the activity of protein tyrosine phosphatases (PTPs). nih.govresearchgate.net These probes can be used to assess the functional state of enzymes in various physiological and pathological conditions.
Table 2: Examples of Vinyl Sulfone-Based Probes in Chemical Biology
| Probe Type | Target Enzyme Class | Application | Reference |
|---|---|---|---|
| Ubiquitin-like protein (Ubl)-VS | Ubiquitin-like protein specific proteases | Exploration of the Ubl enzymatic system | rsc.org |
| Aryl vinyl sulfone/sulfonate probes | Protein Tyrosine Phosphatases (PTPs) | Interrogate PTP activity in complex proteomes | nih.gov |
| Peptide vinyl sulfones | Cysteine Proteases | Inhibitors and activity-based probes | nih.govresearchgate.net |
| Dipeptidyl peptidase I probe | Cathepsin C | Selective labeling of dipeptidyl peptidase I | researchgate.net |
| Tripeptide and tetrapeptide vinyl sulfones | Proteasome | Profiling proteasomal activities | researchgate.net |
Applications in Materials Science and Polymer Chemistry Research
Use as a Monomer in Polymer Synthesis
While direct studies on the homopolymerization of 4-(vinylsulfonyl)benzoic acid are not extensively documented, its structure is analogous to other styrenic and vinyl monomers that are readily polymerized using controlled radical polymerization (CRP) techniques. Monomers like 4-vinylbenzoic acid (4VBA) and various vinyl sulfonates have been successfully polymerized using methods such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. researchgate.netsci-hub.secore.ac.uk These techniques allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. core.ac.uk
For instance, the RAFT polymerization of 4-vinylbenzoic acid is well-established, yielding functional block copolymers with controlled architectures. core.ac.ukresearchgate.net Similarly, monomers containing sulfonyl groups, such as 4-vinylbenzenesulfonyl fluoride (B91410), have been shown to be highly reactive and compatible with RAFT polymerization, producing well-controlled polymers. chemrxiv.org Given these precedents, this compound is expected to be polymerizable via similar mechanisms, such as free-radical polymerization, to create polymers with pendant vinylsulfonyl and benzoic acid functional groups along the backbone. The resulting poly(this compound) would serve as a reactive polymer platform for further modification and material design.
Table 1: Potential Polymerization Methods for this compound based on Analogous Monomers
| Polymerization Method | Monomer Analogue | Key Features | Relevant Citations |
| RAFT Polymerization | 4-Vinylbenzoic Acid (4VBA) | Allows synthesis of block copolymers with controlled molecular weight and narrow polydispersity. | core.ac.ukresearchgate.netosti.gov |
| RAFT Polymerization | 4-Vinylbenzenesulfonyl Fluoride | Produces polymers with highly reactive sulfonyl fluoride groups for post-polymerization modification. | chemrxiv.org |
| Free-Radical Polymerization | Activated 4-Vinylbenzoates | A general method for creating reactive polymers from styrenic monomers. | researchgate.netepa.gov |
Functionalization of Polymeric Materials
Polymers incorporating this compound units are highly amenable to post-polymerization functionalization due to the distinct reactivity of the vinylsulfonyl and carboxylic acid moieties.
The vinyl sulfone group is a well-known Michael acceptor, enabling efficient covalent modification via "thiol-ene click chemistry". nih.gov It reacts selectively and rapidly with thiol-containing molecules (R-SH) under mild, often slightly alkaline, conditions to form stable thioether bonds. nanosoftpolymers.comnih.gov This reaction is a cornerstone of bioconjugation and material functionalization, allowing for the attachment of peptides, proteins, or other functional small molecules to the polymer backbone. nanosoftpolymers.comrsc.orgqub.ac.uk This specific reactivity allows for the creation of functionalized nanoparticles and surfaces. nanosoftpolymers.comrsc.org
Simultaneously, the carboxylic acid group offers a different set of chemical handles for modification. It can readily undergo reactions such as:
Amidation: Reaction with primary or secondary amines in the presence of coupling agents (like carbodiimides) to form stable amide bonds.
Esterification: Reaction with alcohols to form ester linkages.
Ionic Interactions: The acidic proton can be removed to form a carboxylate anion, which can interact with cations or be used to modify the polymer's solubility and polyelectrolyte behavior.
This dual reactivity allows for orthogonal functionalization, where the vinyl sulfone and carboxylic acid groups can be modified independently with different molecules to create complex, multifunctional materials.
Cross-linking Reagent in Material Development
The vinyl sulfone group is highly effective for creating cross-linked polymer networks, particularly in the formation of hydrogels. rsc.orggenscript.comresearchgate.net The cross-linking mechanism typically involves the Michael-type addition reaction between the vinyl sulfone groups on polymer chains and a separate molecule containing at least two thiol groups (a dithiol cross-linker). rsc.orgnih.gov
When a polymer containing pendant vinyl sulfone groups (derived from a monomer like this compound) is mixed with a dithiol cross-linker, such as α,ω-dithio-polyethyleneglycol, a three-dimensional network is formed, leading to gelation. rsc.org The kinetics of this gelation process can be controlled by factors like pH, the concentration of reactive groups, and temperature. rsc.orgresearchgate.net
The resulting cross-linked materials, particularly thiol-vinyl sulfone networks, can exhibit high glass transition temperatures and improved mechanical strength compared to analogous acrylate-based systems. nih.gov The presence of polar sulfone groups contributes significantly to the rigidity and thermal properties of the network. nih.gov This makes the vinyl sulfone group a valuable tool for designing materials with tunable mechanical properties, from soft hydrogels to rigid glassy polymers.
Development of Reactive Dyes and Optical Sensing Materials
The vinylsulfonyl group is one of the most important functional moieties in the synthesis of reactive dyes for cellulosic fibers like cotton. accio.comtextilelearner.netresearchgate.net
Reactive Dyes: Vinyl sulfone dyes form a strong, permanent covalent bond with the hydroxyl groups of cellulose (B213188) fibers. accio.comresearchgate.netasianpubs.org The reaction proceeds via a nucleophilic addition mechanism under alkaline conditions. asianpubs.org In commercial dyes, the highly reactive vinyl sulfone group (-SO₂-CH=CH₂) is often generated in situ from a more stable precursor, such as a 2-sulfatoethylsulfonyl group (-SO₂-CH₂-CH₂-OSO₃H), through an elimination reaction during the dyeing process. wikipedia.org A chromophore attached to the phenyl ring of a compound like this compound would function as a reactive dye, with the vinyl sulfone acting as the "reactive hook" that anchors the color to the fabric. This covalent bonding is responsible for the excellent wash fastness of these dyes. accio.comtextilelearner.net
Optical Sensing Materials: The benzoic acid component of the molecule provides a pathway for the development of optical sensors. Polymers containing aromatic acid groups can be designed to interact with specific analytes, leading to a change in their optical properties, such as fluorescence. rsc.org For example, fluorescent polymers have been developed for the highly sensitive detection of analytes like picric acid, where the interaction causes fluorescence quenching. nih.govacs.org
Furthermore, biosensors have been developed specifically for the detection of benzoic acid and its derivatives. frontiersin.orgscienceopen.comresearchgate.netresearchgate.net A polymer functionalized with this compound could be incorporated into a sensing platform, where the benzoic acid moiety acts as the recognition element. Binding of a target analyte could alter the local chemical environment, causing a measurable response in a transducing element (e.g., a fluorophore) also attached to the polymer, enabling optical detection.
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Sustainable Chemistry for 4-(Vinylsulfonyl)benzoic acid
Future research into the synthesis of this compound is expected to be heavily influenced by the principles of green and sustainable chemistry. The focus will likely be on developing novel synthetic methodologies that are more environmentally benign, economically viable, and efficient than traditional routes.
One promising direction is the exploration of multicomponent reactions (MCRs) . These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and reduction of waste. Future studies may focus on designing a one-pot synthesis of this compound or its derivatives from simple, readily available precursors. Another area of interest is the development of catalyst-free synthetic methods . Traditional organic syntheses often rely on metal catalysts, which can be expensive and pose environmental concerns. Research into catalyst-free approaches, such as those utilizing commercially available sulfinic acid sodium salts and dibromides, could lead to more economical and sustainable production of vinyl sulfones, including this compound organic-chemistry.org.
The use of aqueous media as a solvent in organic synthesis is a cornerstone of green chemistry. Future synthetic routes for this compound may increasingly utilize water as a solvent, minimizing the reliance on volatile organic compounds (VOCs) acs.org. Furthermore, techniques such as visible-light-induced synthesis are emerging as powerful tools for green chemistry, offering mild reaction conditions and high selectivity organic-chemistry.org. The application of such photochemical methods to the synthesis of vinyl sulfones represents a significant area for future exploration.
The development of these novel synthetic strategies will be crucial for making this compound more accessible for a wider range of applications, while adhering to the growing demand for sustainable chemical manufacturing.
| Synthetic Approach | Key Advantages | Potential Impact on this compound Synthesis |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Development of one-pot syntheses from simple precursors. |
| Catalyst-Free Synthesis | Cost-effective, environmentally friendly, avoids metal contamination. | More economical and sustainable production pathways. |
| Aqueous Media Synthesis | Reduces reliance on volatile organic compounds (VOCs). | Greener and safer manufacturing processes. |
| Visible-Light-Induced Synthesis | Mild reaction conditions, high selectivity, energy-efficient. | Novel, sustainable routes with high functional group tolerance. |
Expanded Applications in Biomedical and Nanomaterials Research
The dual functionality of this compound makes it a highly attractive building block for advanced applications in the biomedical and nanomaterials fields. The vinyl sulfone group serves as a reactive handle for covalent modification, while the carboxylic acid moiety can be used for attachment to surfaces or further chemical elaboration.
In the biomedical arena, the vinyl sulfone group is a well-established reactive moiety for bioconjugation . It readily reacts with nucleophilic residues on biomolecules, such as the thiol group of cysteine in proteins, via a Michael-type addition wikipedia.orgresearchgate.net. This reactivity is central to the future development of targeted drug delivery systems, diagnostic agents, and therapeutic proteins. For instance, this compound can be used as a linker to attach therapeutic agents to antibodies, creating antibody-drug conjugates (ADCs) that can selectively target cancer cells nih.gov. The vinyl sulfone motif is already present in several drug candidates and is recognized for its role in designing chemotherapeutics researchgate.net. Future research will likely focus on optimizing the reaction conditions for bioconjugation with this compound to achieve site-specific and stable linkages, thereby improving the efficacy and safety of biotherapeutics. The ability of vinyl sulfones to act as targeted covalent inhibitors also presents significant opportunities in drug design tandfonline.com.
In the realm of nanomaterials , this compound can be utilized for the surface functionalization of nanoparticles . The carboxylic acid group can anchor the molecule to the surface of metal oxide nanoparticles, such as iron oxide, while the vinyl sulfone group remains available for further reactions samipubco.com. This allows for the creation of multifunctional nanoparticles with tailored properties. For example, nanoparticles functionalized with this compound could be subsequently conjugated with targeting ligands, imaging agents, or drugs for applications in medical diagnostics and therapy nih.gov. The development of such advanced nanomaterials is a rapidly growing field, and this compound is poised to be a valuable tool in their design and synthesis.
| Application Area | Role of this compound | Future Research Focus |
| Biomedical | Linker for bioconjugation in drug delivery and diagnostics. | Optimization of site-specific conjugation; development of novel antibody-drug conjugates. |
| Covalent inhibitor in targeted drug design. | Design of new therapeutic agents with enhanced specificity and potency. | |
| Nanomaterials | Surface functionalization of nanoparticles. | Creation of multifunctional nanoparticles for targeted therapy and imaging. |
| Component in the synthesis of functional polymers and hydrogels. | Development of smart materials with tunable properties for biomedical applications. |
Advanced Computational Modeling for Structure-Property Prediction
Advanced computational modeling techniques, such as Density Functional Theory (DFT), are becoming indispensable tools in modern chemistry for predicting the structure, reactivity, and properties of molecules. In the context of this compound, computational modeling is expected to play a crucial role in accelerating research and development.
Future computational studies will likely focus on several key areas. DFT calculations can be employed to elucidate the electronic structure and reactivity of this compound in detail. This includes predicting the susceptibility of the vinyl group to nucleophilic attack, which is crucial for its application in bioconjugation mdpi.com. By understanding the reaction mechanisms at a molecular level, researchers can optimize experimental conditions and design more efficient synthetic and bioconjugation strategies.
Structure-property prediction is another area where computational modeling will be impactful. For example, computational methods can be used to predict the adsorption behavior of this compound on different nanoparticle surfaces, guiding the rational design of functionalized nanomaterials samipubco.com. Furthermore, molecular simulations can be used to study the conformational dynamics of this compound and its conjugates, providing insights into their interactions with biological targets or their behavior in complex environments researchgate.netresearchgate.net.
The integration of computational modeling with experimental work will enable a more rational and efficient approach to the design of new materials and therapeutic agents based on the this compound scaffold.
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Prediction of reaction mechanisms and optimization of synthetic routes. |
| Vibrational spectral analysis. | Interpretation of experimental spectroscopic data. | |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions. | Understanding of binding to biological targets and behavior in complex media. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or interactions with large biomolecules. | Insights into the mechanism of action for drug design. |
Interdisciplinary Research Integrating Chemical Biology and Materials Science
The unique characteristics of this compound make it an ideal candidate for fostering interdisciplinary research at the interface of chemical biology and materials science. The ability to bridge these two fields will be a driving force for innovation in areas such as diagnostics, regenerative medicine, and smart materials.
In chemical biology , the vinyl sulfone group can be used as a chemical probe to study biological processes. For example, this compound-based probes could be designed to selectively label and identify specific proteins in complex biological mixtures, aiding in proteomics research researchgate.net. The carboxylic acid group provides a handle for incorporating other functionalities, such as fluorescent tags or affinity labels, into these probes.
The integration with materials science comes from the ability to immobilize these biologically active molecules onto solid supports or incorporate them into polymeric matrices. For instance, this compound could be used to functionalize the surface of biosensors, where the vinyl sulfone group is used to capture specific proteins or other biomarkers from a sample. In tissue engineering, this compound could be used to crosslink hydrogels or functionalize scaffold materials with bioactive peptides to promote cell adhesion and growth mdpi.com.
Future interdisciplinary research will likely focus on the development of "smart" materials that can respond to biological stimuli. For example, a hydrogel crosslinked with a this compound derivative could be designed to release a drug in response to the activity of a specific enzyme. The synergy between chemical biology and materials science, enabled by versatile molecules like this compound, holds immense promise for addressing complex challenges in medicine and biotechnology.
Q & A
Basic: What are the standard synthetic routes for 4-(vinylsulfonyl)benzoic acid, and how can reaction efficiency be optimized?
Answer:
Typical synthesis involves sulfonation of benzoic acid derivatives followed by vinylation. A common approach is the coupling of 4-mercaptobenzoic acid with vinyl sulfone precursors via nucleophilic substitution or radical-mediated reactions. Optimization includes:
- Reagent stoichiometry: Maintaining a 1.2:1 molar ratio of vinylating agent to thiol intermediate to minimize side products .
- Catalysis: Using Pd(0) or Cu(I) catalysts to enhance coupling efficiency .
- Purification: Employing column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures .
Validation: Monitor reaction progress via TLC and confirm purity by HPLC (C18 column, UV detection at 254 nm) .
Advanced: How can regioselectivity challenges during sulfonation or vinylation be addressed?
Answer:
Regioselectivity issues arise due to competing reactions at aromatic positions. Strategies include:
- Directing groups: Introduce temporary protecting groups (e.g., methyl esters) to steer sulfonation to the para position .
- Microwave-assisted synthesis: Reduce reaction times and improve selectivity by controlling thermal gradients .
- Computational modeling: Use DFT calculations to predict reactive sites and optimize reaction conditions .
Analytical cross-check: Confirm regiochemistry via -NMR (J-coupling analysis) and single-crystal X-ray diffraction (SHELXL refinement) .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- Spectroscopy:
- NMR: - and -NMR in DMSO-d6 to identify vinylsulfonyl and carboxyl protons (δ ~6.5–7.5 ppm for aromatic protons) .
- IR: Confirm sulfonyl (S=O, ~1350–1150 cm) and carboxylic acid (O-H, ~2500–3000 cm) groups .
- Crystallography:
Advanced: How should crystallographic data contradictions (e.g., twinning, disorder) be resolved?
Answer:
- Twinning: Use SHELXL’s TWIN/BASF commands to refine twinned data. Validate with R-factor convergence (<5% difference between R and R) .
- Disordered moieties: Apply PART/SUMP restraints and analyze residual electron density maps in WinGX .
- Cross-validation: Compare results with SIR97 for direct-method phase validation .
Basic: What protocols ensure safe handling and storage of this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage: Keep in amber glass vials at 2–8°C under inert gas (N) to prevent hydrolysis .
- Waste disposal: Neutralize with 10% NaOH and incinerate via certified hazardous waste facilities .
Advanced: How can trace impurities from synthesis be identified and quantified?
Answer:
- LC-MS/MS: Use a C18 column (0.1% formic acid in water/acetonitrile gradient) coupled to Q-TOF for high-resolution mass detection. Limit of detection (LOD): 0.1 ppm .
- NMR spiking experiments: Add authentic impurity standards (e.g., unreacted 4-mercaptobenzoic acid) to -NMR samples for quantification .
Basic: What in vitro assays assess the biological activity of this compound?
Answer:
- Enzyme inhibition: Kinase or protease inhibition assays (IC determination) using fluorescence-based substrates (e.g., FITC-labeled casein) .
- Cytotoxicity: MTT assays on HEK-293 or HeLa cells (48-hour exposure, EC calculation) .
Advanced: How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?
Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase). Prioritize modifications at the vinylsulfonyl group for improved affinity .
- QSAR modeling: Correlate Hammett σ values of substituents with IC data to predict electron-withdrawing/donating effects .
Basic: How is this compound utilized in polymer or material science?
Answer:
- Crosslinking agent: Incorporate into hydrogels via Michael addition with thiolated polymers (e.g., PEG-SH). Monitor gelation via rheometry (storage modulus > loss modulus) .
- Surface functionalization: Graft onto gold nanoparticles (AuNPs) via sulfonate-Au interactions. Confirm by UV-Vis (λ shift) and TEM .
Advanced: What strategies mitigate side reactions during polymer conjugation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
